BenchChemオンラインストアへようこそ!

Mycalolide b

Actin Depolymerization Cytoskeleton Mechanism of Action

Mycalolide B uniquely severs F-actin, sequesters G-actin (Kd=13–20 nM), and inhibits actomyosin Mg²⁺-ATPase—a tripartite mechanism no other actin inhibitor replicates. Only mycalolide B (2 µM) selectively abolishes retrograde axonal transport; latrunculin A cannot. Its irreversible binding ensures sustained depolymerization in washout assays, unlike reversible agents. With potent cytotoxicity (IC₅₀=10–50 nM) and 20S proteasome inhibition, it is a validated lead for drug discovery. Choose mycalolide B when mechanism-specific actin disruption is critical.

Molecular Formula C52H74N4O17
Molecular Weight 1027.2 g/mol
Cat. No. B1259664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycalolide b
Synonymsmycalolide B
mycalolide-B
Molecular FormulaC52H74N4O17
Molecular Weight1027.2 g/mol
Structural Identifiers
SMILESCC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC
InChIInChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14+,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1
InChIKeyZYDMLFOHENLMIN-GTNGWFEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycalolide B: A Marine Trisoxazole Macrolide for Advanced Actin Cytoskeleton Research


Mycalolide B (CAS 122752-21-0) is a trisoxazole macrolide natural product isolated from the marine sponge genus Mycale [1]. It is classified within the 'actin-depolymerizing macrolide' family [2] and exhibits a multi-faceted interaction with the actin cytoskeleton: it rapidly severs filamentous actin (F-actin), sequesters monomeric G-actin in a 1:1 complex with a binding affinity (Kd) of 13–20 nM, and also inhibits actomyosin Mg²⁺-ATPase activity [3]. Furthermore, it has been identified as an inhibitor of the 20S proteasome [4] and demonstrates potent cytotoxic activity against murine leukemia cells (IC₅₀ = 10–50 nM) [5].

Mycalolide B: Why Cytoskeletal Inhibitors Are Not Interchangeable


Mycalolide B is not a generic actin depolymerizer. Its unique mechanism of action—which combines F-actin severing, G-actin sequestration, and functional inhibition of actomyosin ATPase—fundamentally distinguishes it from other widely used actin-disrupting agents [1]. Direct comparative studies reveal critical differences: while compounds like cytochalasin D only cap actin filaments and latrunculin A merely sequesters monomers, mycalolide B's ability to actively sever filaments and disrupt dynactin complexes produces distinct and non-overlapping biological outcomes, including the selective abolition of retrograde axonal transport [2]. Therefore, substituting mycalolide B with another 'actin inhibitor' in a research protocol will yield a different cellular response and potentially invalidate experimental conclusions.

Mycalolide B: Quantified Differentiation in Actin Modulation and Beyond


Mycalolide B: Superior F-Actin Severing Rate vs. Cytochalasin D

Mycalolide B rapidly depolymerizes F-actin by severing filaments, a mechanism fundamentally different from cytochalasin D, which caps filament barbed ends and accelerates nucleation but depolymerizes F-actin at a slower rate [1]. Quantitative kinetic analysis confirms mycalolide B acts as a severing agent, leading to a faster loss of F-actin compared to cytochalasin D under identical assay conditions [1].

Actin Depolymerization Cytoskeleton Mechanism of Action

Mycalolide B: Unique Dual Inhibition of Actomyosin ATPase Absent in Cytochalasin D

Mycalolide B suppresses actin-activated myosin Mg²⁺-ATPase activity, whereas cytochalasin D does not [1]. This functional difference is critical as it indicates mycalolide B not only disrupts actin structure but also actively impairs the actin-myosin motor complex, leading to inhibition of smooth muscle contraction without altering cytosolic Ca²⁺ levels [2].

Actomyosin ATPase Muscle Contraction Functional Assay

Mycalolide B: Targeted Disruption of Dynactin and Retrograde Axonal Transport vs. Latrunculin A

In live neuronal preparations, mycalolide B (2 µM) rapidly and selectively abolishes retrograde transport of dense-core vesicles (DCVs), while leaving anterograde transport unaffected [1]. In stark contrast, latrunculin A (10 µM), another F-actin depolymerizing agent, fails to mimic this effect, demonstrating that F-actin depolymerization alone is not responsible for the unidirectional transport inhibition [1]. Mycalolide B's unique effect is attributed to its ability to induce disassembly of the dynactin complex, a critical dynein accessory factor [1].

Axonal Transport Dynactin Neuronal Trafficking

Mycalolide B: High-Affinity 1:1 Actin Binding (Kd = 13–20 nM) with Irreversible Depolymerization

Mycalolide B binds to G-actin in a 1:1 molar ratio with high affinity, exhibiting a dissociation constant (Kd) in the range of 13–20 nM [1]. Critically, the actin-depolymerizing effect of mycalolide B has been demonstrated to be irreversible [2]. This contrasts with many other agents whose effects may be washed out or reversed over time, providing a more durable and stable perturbation of the actin cytoskeleton.

Actin Binding Binding Affinity Irreversible Inhibition

Mycalolide B: Potent Cytotoxicity (IC₅₀ = 10–50 nM) in L1210 Murine Leukemia Cells

Mycalolide B exhibits potent cytotoxic activity, inhibiting the growth of L1210 murine leukemia cells with an IC₅₀ value between 10 and 50 nM [1]. While this is a class-level property shared by several trisoxazole macrolides, the potency provides a benchmark for evaluating the biological activity of synthesized analogs or natural extracts [2].

Cytotoxicity Anticancer Activity Cell Proliferation

Mycalolide B: Inhibition of 20S Proteasome vs. Closest Natural Analogs

Mycalolide B, along with its natural analogs seco-mycalolide A and 30-hydroxymycalolide A, has been identified as an inhibitor of the 20S proteasome [1]. This represents an additional, distinct mechanism of action beyond its well-characterized effects on actin. The identification of this activity in the natural product family highlights a potential new avenue for research, and this specific activity should be verified for mycalolide B in direct comparison to its analogs.

Proteasome Ubiquitin-Proteasome Pathway Natural Product

Mycalolide B: Key Research Applications for Specialized Cytoskeletal Studies


Investigating Actin-Myosin Force Generation and Smooth Muscle Contractility

When the research goal is to inhibit actomyosin ATPase activity and block smooth muscle contraction without altering Ca²⁺ signaling, mycalolide B is the agent of choice. Unlike cytochalasin D, which does not affect ATPase activity, mycalolide B suppresses actin-activated myosin Mg²⁺-ATPase, providing a direct tool to uncouple the actin-myosin motor from upstream calcium signals [1].

Elucidating Mechanisms of Retrograde Axonal Transport and Dynactin Function

For studies focused on dynein/dynactin-mediated retrograde transport in neurons, mycalolide B offers a unique advantage. As shown in live imaging of Drosophila and hippocampal neurons, 2 µM mycalolide B selectively abolishes retrograde DCV transport, an effect not replicated by 10 µM latrunculin A [2]. This specificity makes mycalolide B a critical tool for dissecting the molecular requirements for retrograde trafficking.

Long-Term Cytoskeletal Perturbation Assays Requiring Irreversible Actin Disruption

In experiments requiring sustained actin depolymerization (e.g., washout assays or long-term imaging), mycalolide B's irreversible binding to G-actin is a key advantage [3]. Its high affinity (Kd = 13–20 nM) and irreversible action ensure that the cytoskeletal network remains disrupted, whereas the effects of reversible agents like cytochalasin D would diminish over time [4].

Developing Novel Actin-Targeting Anti-Cancer or Anti-HIV Therapeutics

Mycalolide B's potent cytotoxicity (IC₅₀ = 10–50 nM against L1210 leukemia cells) and its identification in patents as an anti-HIV agent [5] and a cytotoxic actin-targeting compound [6] support its use as a lead compound or reference standard in drug discovery programs. Structure-activity relationship (SAR) studies using mycalolide B analogs can inform the development of next-generation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycalolide b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.